![molecular formula C25H28N4O2 B2617642 N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1251616-70-2](/img/structure/B2617642.png)
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (EPPTB) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPTB is a piperidine-based compound that has been synthesized using a multi-step process.
作用機序
The mechanism of action of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to selectively inhibit the COX-2 enzyme, which is overexpressed in various inflammatory disorders and cancers. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines, leading to a reduction in inflammation and pain. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to inhibit the proliferation of cancer cells, leading to a reduction in tumor growth. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile, making it a suitable candidate for in vitro and in vivo studies. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions. It can be further studied for its potential therapeutic applications in various inflammatory disorders and cancers. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be used as a lead compound for the development of new drugs with similar properties. Overall, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has significant potential for future research and development in the field of drug discovery and therapeutics.
Conclusion:
In conclusion, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a novel compound that has significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has been found to have a good safety profile. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions, and it can be further studied for its potential use in various diseases.
合成法
The synthesis of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that includes the reaction of 4-ethoxybenzylamine with 2-bromo-6-phenylpyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid chloride to yield N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide. The purity of the compound is determined using various analytical techniques such as NMR, LC-MS, and HPLC.
科学的研究の応用
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various cancers such as breast cancer and lung cancer.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-22-12-10-19(11-13-22)17-26-25(30)21-9-6-16-29(18-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZBFBLWSXYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。